A Comprehensive Technical Guide to Keto-itraconazole
A Comprehensive Technical Guide to Keto-itraconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto-itraconazole is a primary active metabolite of the broad-spectrum antifungal agent, Itraconazole. As a key product of hepatic metabolism, Keto-itraconazole plays a significant role in the overall pharmacological profile of its parent drug. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological relevance of Keto-itraconazole, with a focus on its formation and analytical determination.
Chemical Structure and Identification
Keto-itraconazole is structurally similar to its parent compound, Itraconazole, with the key difference being the oxidation of a hydroxyl group to a ketone.
Chemical Name: 4-(4-(4-(4-(((2S,4R)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one[1]
Synonyms: Keto-ITZ, Keto itraconazole[1]
| Identifier | Value |
| CAS Number | 112560-33-5[1] |
| Molecular Formula | C35H36Cl2N8O5[1] |
| Molecular Weight | 719.62 g/mol [1] |
| InChI Key | GZEZATDDANETAV-CEAPFGRNSA-N[1] |
| SMILES | CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO--INVALID-LINK--(C7=C(C=C(C=C7)Cl)Cl)O5 |
Physicochemical and Pharmacokinetic Properties
Keto-itraconazole exhibits distinct physicochemical and pharmacokinetic properties that influence its biological activity and disposition.
| Property | Value | Reference |
| Appearance | Off-White Solid | [2] |
| Solubility | Soluble in DMSO | [1] |
| Unbound Km for CYP3A4 | 1.4 nM | [3][4] |
| Intrinsic Clearance (CLint) | 62.5 ml/min/nmol CYP3A4 | [3][4] |
| Unbound IC50 for CYP3A4 | 7.0 nM | [3][4] |
| Plasma Protein Binding (free fraction) | 5.3% ± 0.7% | [5] |
Biological Formation and Signaling Pathway
Keto-itraconazole is formed in vivo through the metabolism of Itraconazole, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. Itraconazole itself is a potent inhibitor of CYP3A4, and its metabolites, including Keto-itraconazole, also contribute significantly to this inhibition.[2][3][4] The metabolic cascade involves the initial hydroxylation of Itraconazole to Hydroxy-itraconazole, which is then further oxidized to Keto-itraconazole.
Experimental Protocols
Chemical Synthesis of Keto-itraconazole
Analytical Determination of Keto-itraconazole by HPLC-UV
This protocol outlines a general method for the quantification of Keto-itraconazole in biological matrices, adapted from published methods for Itraconazole and its metabolites.
Objective: To determine the concentration of Keto-itraconazole in a given sample using Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection.
Materials:
-
Keto-itraconazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or ammonium acetate for pH adjustment
-
Methanol (for sample preparation)
-
Internal Standard (e.g., another azole antifungal not present in the sample)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector, pump, and autosampler
-
Centrifuge
-
Vortex mixer
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with phosphoric acid) in a ratio of approximately 60:40 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Keto-itraconazole (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare a stock solution of the internal standard in methanol. Add a fixed concentration of the internal standard to all standard and sample solutions.
-
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of the plasma or serum sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Set the flow rate of the mobile phase to 1.0 mL/min.
-
Set the UV detector wavelength to approximately 260 nm.
-
Inject 20 µL of the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for Keto-itraconazole and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Keto-itraconazole to the peak area of the internal standard against the concentration of the Keto-itraconazole standards.
-
Determine the concentration of Keto-itraconazole in the samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
Keto-itraconazole is a crucial metabolite in the pharmacology of Itraconazole. Its formation via CYP3A4-mediated metabolism and its own potent inhibitory effect on this enzyme highlight the complex pharmacokinetic interactions of the parent drug. Understanding the chemical and biological properties of Keto-itraconazole is essential for researchers and drug development professionals working with azole antifungals and investigating drug-drug interactions involving the CYP3A4 pathway. The analytical methods outlined in this guide provide a framework for the accurate quantification of this important metabolite in various research settings.
